REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].CI.[C:14](=O)([O-])[O-].[K+].[K+]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:14])=[O:8] |f:2.3.4|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C(=O)O)C1)F
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Name
|
|
Quantity
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8.5 mL
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Type
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reactant
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Smiles
|
CI
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Name
|
|
Quantity
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31 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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WASH
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Details
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the organic phase was washed with a saturated aqueous NaCl solution (4×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was then dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
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Type
|
product
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Smiles
|
|
Name
|
|
Type
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product
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Smiles
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BrC=1C=CC(=C(C(=O)OC)C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |